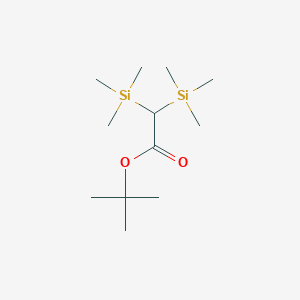

tert-Butyl bis(trimethylsilyl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

61501-32-4 |

|---|---|

Molecular Formula |

C12H28O2Si2 |

Molecular Weight |

260.52 g/mol |

IUPAC Name |

tert-butyl 2,2-bis(trimethylsilyl)acetate |

InChI |

InChI=1S/C12H28O2Si2/c1-12(2,3)14-10(13)11(15(4,5)6)16(7,8)9/h11H,1-9H3 |

InChI Key |

QDQNUGPFAAPFEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Bis Trimethylsilyl Acetate and Analogues

Historical Context of Silyl (B83357) Ketene (B1206846) Acetal (B89532) Preparation

The journey into the synthesis of silyl ketene acetals began with foundational work on the preparation of silyl enol ethers. These compounds are generally synthesized by reacting an enolizable carbonyl compound with a silyl electrophile in the presence of a base, or by the reaction of an enolate with a silyl electrophile. wikipedia.org Due to the hard nature of silyl electrophiles and the strength of the silicon-oxygen bond, the oxygen of the carbonyl or enolate acts as the nucleophile to form a Si-O single bond. wikipedia.org

Historically, four primary methods have been established for the preparation of silyl ketene acetals:

The reaction of a carboxylic ester possessing an α-hydrogen with a base and a silylating agent.

The activation of an α-halogenated carboxylic ester with a metal, such as sodium or zinc, followed by reaction with a silylating agent like chlorotrimethylsilane.

The reaction of a malonic ester with a silylating agent in the presence of metallic sodium.

The transition metal-catalyzed reaction of an α,β-unsaturated carboxylic ester with a hydrosilane or hydrosiloxane.

One of the major applications of silyl enol ethers, including ketene silyl acetals, is their role as precursors to enolate anions. For instance, trimethylsilyl (B98337) enol ethers can be cleaved by methyllithium (B1224462) in polar aprotic solvents to quantitatively form lithium enolates, a transmetalation that proceeds with retention of the silyl enol ether's stereochemistry. thieme-connect.de The Lewis acid-catalyzed reactions of silyl enol ethers with various electrophiles, a significant advancement pioneered by Mukaiyama and co-workers in 1973, stand as a testament to their importance in organic synthesis. thieme-connect.de

Modern Protocols for Regio- and Stereoselective Synthesis

Modern synthetic efforts have focused on achieving high levels of regio- and stereocontrol in the formation of silyl ketene acetals, moving beyond the limitations of earlier methods that often required cryogenic temperatures to prevent side reactions like self-Claisen condensation and C-silylation.

Optimized Reaction Conditions and Reagents (e.g., Lithium Diisopropylamide (LDA)-Chlorotrimethylsilane (TMSCl) in Cyclopentyl Methyl Ether (CPME))

A significant advancement in the synthesis of ketene silyl acetals derived from tert-butyl esters involves the use of Lithium Diisopropylamide (LDA) and Chlorotrimethylsilane (TMSCl) at a more practical temperature of 0–5 °C. The choice of solvent is crucial, with Cyclopentyl Methyl Ether (CPME) being identified as a process-friendly solvent that markedly improves both regio- and stereoselectivity. This protocol has demonstrated high efficiency, affording (E)-ketene silyl acetals in yields ranging from 69–83%.

Stereochemical Control in (E)-Ketene Trimethylsilyl Acetal Formation

The aforementioned LDA-TMSCl/CPME system exhibits excellent stereochemical control, yielding the (E)-isomer of the ketene trimethylsilyl acetal with high selectivity (>99:1 E/Z). This high degree of stereocontrol is critical for subsequent stereoselective reactions where the geometry of the ketene silyl acetal dictates the stereochemical outcome of the product. The methodology has been successfully extended to the preparation of α-oxygen- and α-nitrogen-substituted ketene silyl acetals, achieving high regioselectivity (>99:1) with the ability to control the formation of either the Z- or E-isomer depending on the nature of the substituent.

Preparation of β-Ketoester-derived tert-Butyl (1Z,3E)-1,3-Bis(trimethylsilyl)dienol Ethers

The robust synthetic protocols developed for simple tert-butyl esters have been successfully applied to the more complex, stereocontrolled preparation of highly reactive β-ketoester-derived tert-butyl (1Z,3E)-1,3-bis(trimethylsilyl)dienol ethers. These dienol ethers are valuable intermediates for a variety of carbon-carbon bond-forming reactions. The synthesis is efficiently achieved using sodium bis(trimethylsilyl)amide (NaHMDS) and TMSCl at temperatures between 0 and 25 °C.

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, resource management, and waste reduction. In the context of silyl ketene acetals, one-pot procedures have been developed to streamline their preparation and subsequent reaction. For instance, the in situ formation of a silyl ketene acetal followed by a acs.orgacs.org-sigmatropic rearrangement-decarboxylation sequence can be triggered by the exposure of allylic tosylacetates to N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate (B1210297).

Furthermore, a one-pot synthesis of β-ketoester-derived (1Z,3E)-1,3-bis(trimethylsilyl)dienol ethers has been developed, which is a crucial advancement for accessing these versatile intermediates. This process allows for the direct conversion of tert-butyl β-ketoesters into the desired bis(TMS)dienol ethers.

Comparative Analysis of Silylating Agents and Bases in Acetate Derivatization

Silylating Agents: The most commonly employed silylating agent is Chlorotrimethylsilane (TMSCl) . It is highly reactive and readily available. N,O-Bis(trimethylsilyl)acetamide (BSA) serves as an attractive alternative. BSA is a powerful silylating agent that offers the advantage of milder and neutral reaction conditions. The byproducts of silylation with BSA are volatile and can be easily removed under reduced pressure, simplifying purification. chemicalbook.com BSA can also act as a Brønsted base precursor in certain reactions. chemicalbook.com While both are effective, the choice often depends on the specific substrate and the desired reaction conditions, with BSA being favored for more sensitive substrates due to its milder nature.

Bases: The selection of the base is critical for the deprotonation of the acetate precursor and significantly influences the reaction's outcome. A comparative study for the synthesis of β-ketoester-derived tert-butyl (1Z,3E)-1,3-bis(trimethylsilyl)dienol ethers revealed the following:

Sodium bis(trimethylsilyl)amide (NaHMDS) was identified as the optimal base, providing the highest yield of the desired product.

Lithium Diisopropylamide (LDA) , while effective for simpler tert-butyl esters, resulted in only trace amounts of the bis(TMS)dienol ether.

Lithium bis(trimethylsilyl)amide (LiHMDS) also yielded only trace amounts of the product.

Potassium bis(trimethylsilyl)amide (KHMDS) provided a modest yield of 16%.

This comparison underscores the profound impact of the counterion and the steric properties of the amide base on the efficiency of the reaction.

Interactive Data Table: Comparison of Amide Bases for the Synthesis of β-Ketoester-derived tert-Butyl (1Z,3E)-1,3-Bis(trimethylsilyl)dienol Ethers

| Base | Yield (%) |

| NaHMDS | Best |

| LDA | Trace |

| LiHMDS | Trace |

| KHMDS | 16 |

Precursor Development and Transformation Routes in Target Synthesis

The synthesis of tert-butyl bis(trimethylsilyl)acetate and its analogues relies on the strategic development of suitable precursors and their subsequent chemical transformations. Research in this area focuses on creating efficient, selective, and scalable routes to these valuable silylated compounds, which serve as important intermediates in organic synthesis. Key methodologies involve the trapping of ester enolates, the silylation of alternative precursors like diazo compounds, and the synthesis of the silylating agents themselves.

A primary and highly effective strategy for synthesizing ketene silyl acetals, a class of compounds analogous to this compound, involves the deprotonation of an ester precursor followed by trapping the resulting enolate with a silylating agent. organic-chemistry.org Tert-butyl esters are common precursors due to the stability and utility of the tert-butyl group in subsequent reactions. The transformation is typically initiated by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures to generate the corresponding enolate. organic-chemistry.org This intermediate is then quenched with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl), to yield the desired O-silylated product. organic-chemistry.org

Controlling the reaction conditions is critical to prevent side reactions like self-Claisen condensation and undesired C-silylation. organic-chemistry.org Optimization studies have shown that solvents play a significant role in selectivity. For instance, the use of cyclopentyl methyl ether (CPME) has been found to improve both regio- and stereoselectivity, leading to high yields of the desired (E)-ketene silyl acetals. organic-chemistry.org This method has been successfully extended to precursors containing α-oxygen and α-nitrogen substituents. organic-chemistry.org

A one-pot synthesis for β-ketoester-derived (1Z,3E)-1,3-bis(TMS)dienol ethers, which are structurally related analogues, has also been developed. organic-chemistry.org This process utilizes NaHMDS and TMSCl at temperatures ranging from 0–25°C, offering a practical and scalable route to these complex silylated structures. organic-chemistry.org

Table 1: Synthesis of (E)-Ketene tert-Butyl TMS Acetals from Ester Precursors organic-chemistry.orgData derived from a study on a robust method for ketene silyl acetal preparation.

| Precursor (tert-Butyl Ester) | Base | Silylating Agent | Solvent | Temperature (°C) | Yield (%) | E/Z Selectivity |

| tert-Butyl acetate | LDA | TMSCl | CPME | 0-5 | 69-83 | >99:1 |

| tert-Butyl propionate | LDA | TMSCl | CPME | 0-5 | 69-83 | >99:1 |

| tert-Butyl isobutyrate | LDA | TMSCl | CPME | 0-5 | 69-83 | >99:1 |

Alternative precursors and transformation routes provide access to different types of silylated acetates. One such method involves the C-silylation of diazo compounds. For example, tert-butyl diazoacetate can serve as a precursor for the synthesis of tert-butyl tert-butyldimethylsilyldiazoacetate, demonstrating a pathway that avoids the generation of an ester enolate. orgsyn.org

For the synthesis of analogues where the silyl group is attached to an aromatic ring, phenolic compounds are key precursors. A common transformation route involves the initial protection of the phenol (B47542) with a silylating agent like hexamethyldisilazane (B44280) (HMDS). nih.gov This is followed by a directed ortho-lithiation using a strong base, and the resulting aryl-lithium species is then quenched with a silyl halide to introduce the trimethylsilyl group at a specific position on the aromatic ring. nih.gov This multi-step pathway highlights the transformation of a simple phenol into a more complex silylated aryne precursor. nih.gov

In some advanced applications, silyllithium reagents are used, although their preparation can be hazardous. rsc.org Milder and more practical methods for creating silyl-metal reagents, such as the direct synthesis of silylzinc reagents from silyl halides, represent an important development in precursor transformation, avoiding the need for pyrophoric silyllithium compounds. rsc.org

Mechanistic Investigations of Tert Butyl Bis Trimethylsilyl Acetate Reactivity

Reaction Pathways in Carbon-Carbon Bond Forming Reactions

As a silyl (B83357) ketene (B1206846) acetal (B89532), tert-butyl bis(trimethylsilyl)acetate provides a nucleophilic source of an acetate (B1210297) group. The two trimethylsilyl (B98337) groups on the oxygen and the α-carbon render it a unique reagent. Its reactions are typically initiated by a Lewis acid or a Lewis base, which activates either the electrophile or the silyl ketene acetal itself, facilitating the formation of a new carbon-carbon bond.

Mukaiyama Aldol (B89426) Reactions

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, involving the addition of a silyl enol ether to a carbonyl compound, typically catalyzed by a Lewis acid. semanticscholar.orgrsc.org In this reaction, this compound functions as an enolate equivalent of tert-butyl acetate. semanticscholar.org

The general mechanism commences with the activation of the aldehyde or ketone electrophile by coordination with a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂). rsc.orgnih.gov This coordination enhances the electrophilicity of the carbonyl carbon. The silyl ketene acetal then attacks the activated carbonyl, forming a carbon-carbon bond and generating a new stereocenter. An intermediate oxonium ion is formed, which then undergoes cleavage of the silicon-oxygen bond, often facilitated by the displaced Lewis acid conjugate base, to yield a silylated aldol adduct. Subsequent aqueous workup removes the silyl group to afford the final β-hydroxy ester product. nih.gov

The reaction typically proceeds through an open transition state, and the resulting stereochemistry (syn vs. anti) is influenced by factors such as the geometry of the silyl ketene acetal, the steric bulk of the substituents on both the nucleophile and the electrophile, and the choice of Lewis acid. semanticscholar.org For instance, reactions involving bulky tert-butyl-substituted enol silanes have been shown to favor the formation of syn-products due to the minimization of steric interactions in the transition state.

| Entry | Aldehyde (R-CHO) | Lewis Acid | Product | Diastereoselectivity (syn:anti) |

| 1 | Benzaldehyde | TiCl₄ | tert-Butyl 3-hydroxy-3-phenylpropanoate | Varies with conditions |

| 2 | Isobutyraldehyde | BF₃·OEt₂ | tert-Butyl 3-hydroxy-4-methylpentanoate | Varies with conditions |

Michael Additions

In Michael or conjugate addition reactions, nucleophiles add to α,β-unsaturated carbonyl compounds at the β-position. This compound can act as the Michael donor, providing a soft nucleophile that preferentially undergoes 1,4-addition. These reactions can be catalyzed by either Lewis acids or Lewis bases.

Under Lewis base catalysis (e.g., using lithium acetate or lithium benzamide), the catalyst is believed to activate the silyl ketene acetal by coordinating to the silicon atom, forming a hypervalent silicon species. This enhances the nucleophilicity of the α-carbon, which then attacks the β-carbon of the Michael acceptor. A subsequent protonation or silyl transfer step yields the 1,5-dicarbonyl compound.

The general mechanism involves:

Activation of the silyl ketene acetal by the Lewis base.

Nucleophilic attack of the activated acetal on the β-carbon of the α,β-unsaturated system.

Formation of an intermediate enolate.

Protonation or silylation of the intermediate enolate to give the final product.

| Entry | Michael Acceptor | Catalyst | Product |

| 1 | Cyclohexenone | Lithium Acetate | tert-Butyl 2-(3-oxocyclohexyl)acetate |

| 2 | Methyl Vinyl Ketone | TBAF | tert-Butyl 5-oxohexanoate |

Claisen-type Reactions

The Claisen condensation is a reaction between two ester molecules (or an ester and another carbonyl compound) to form a β-keto ester. beilstein-journals.org The use of silyl ketene acetals like this compound provides a controlled way to effect a crossed Claisen-type reaction. In this context, the silyl ketene acetal acts as the pre-formed enolate nucleophile, reacting with an acyl halide or another ester as the electrophile.

The reaction is typically promoted by a Lewis acid. The Lewis acid activates the electrophilic carbonyl group of the acyl chloride or ester. The silyl ketene acetal then attacks this activated carbonyl. The resulting tetrahedral intermediate collapses, eliminating a chloride or alkoxide and a silyl group to form the β-keto ester product. This pathway avoids the need for strong bases typically required in traditional Claisen condensations, which can cause self-condensation side reactions.

Mannich-type Reactions with Bis(trimethylsilyl)ketene Acetals

The Mannich reaction involves the aminoalkylation of a carbon nucleophile. The reaction of bis(trimethylsilyl)ketene acetals with imines, particularly chiral N-tert-butanesulfinyl imines, has been investigated as a powerful method for the asymmetric synthesis of β-amino acids. nih.gov

Mechanistic studies have shown that the stereochemical outcome of this reaction can be controlled by the choice of activator. nih.gov

Lewis Acid (LA) Catalysis: Using a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂), the reaction proceeds through a Zimmerman-Traxler-type chair-like transition state. The Lewis acid coordinates to both the nitrogen and oxygen atoms of the N-sulfinyl imine, holding it in a rigid conformation. The silyl ketene acetal then approaches from the less sterically hindered face.

Lewis Base (LB) Catalysis: With a Lewis base catalyst like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), the catalyst activates the bis(trimethylsilyl)ketene acetal by forming a hypervalent, more nucleophilic siliconate. This activated nucleophile then attacks the imine.

Crucially, these two pathways can lead to different diastereomers, making the reaction stereodivergent. nih.gov This allows for selective synthesis of a desired stereoisomer by simply changing the catalyst.

Role as an Enolate Equivalent and Nucleophile

The core reactivity of this compound is its function as a synthetic equivalent of the enolate of tert-butyl acetate. The trimethylsilyl groups serve to "trap" the enolate, creating a stable, isolable, and less basic species. This circumvents issues associated with the direct use of highly basic and reactive lithium or sodium enolates, such as self-condensation and poor regioselectivity.

As a nucleophile, the α-carbon of the silyl ketene acetal is electron-rich due to the delocalization of the oxygen lone pair into the C=C double bond. However, it is considered a "soft" nucleophile, which explains its propensity for conjugate addition (Michael reaction) with α,β-unsaturated systems. The reactivity of the nucleophile can be enhanced through activation with Lewis bases, which increase the electron density on the α-carbon by forming a hypervalent silicon intermediate.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical course of reactions involving this compound is highly dependent on the reaction type, the substrates, and the catalyst employed.

In Mukaiyama aldol reactions , the bulky tert-butyl group on the ester and the trimethylsilyl group play significant roles in influencing the facial selectivity of the attack on the aldehyde. The reaction often proceeds via an open transition state model, where stereoprediction relies on minimizing steric and torsional strain between the incoming nucleophile and the aldehyde substituents. semanticscholar.org For certain substrates and Lewis acids, high levels of simple diastereoselectivity (syn or anti) can be achieved.

The Mannich-type reaction with chiral N-tert-butanesulfinyl imines provides a clear example of catalyst-controlled diastereoselectivity. The chiral sulfinyl group on the imine acts as a powerful chiral auxiliary, directing the nucleophilic attack of the ketene acetal. As detailed in a study by Hernández-Rodríguez and coworkers, the choice between a Lewis acid or a Lewis base catalyst dictates which diastereomer of the resulting β-amino acid derivative is formed. nih.gov

Below is a summary of results from the stereodivergent Mannich reaction of a bis(trimethylsilyl)ketene acetal with various N-tert-butanesulfinyl imines, demonstrating the switch in diastereoselectivity.

| Entry | Imine Ar group | Activator | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Ph | BF₃·OEt₂ (LA) | 85 | 80:20 |

| 2 | Ph | TBAT (LB) | 72 | 5:95 |

| 3 | 4-MeO-C₆H₄ | BF₃·OEt₂ (LA) | 89 | 50:50 |

| 4 | 4-MeO-C₆H₄ | TBAT (LB) | 65 | 5:95 |

| 5 | 4-NO₂-C₆H₄ | BF₃·OEt₂ (LA) | 95 | 95:5 |

| 6 | 4-NO₂-C₆H₄ | TBAT (LB) | 98 | 5:95 |

| 7 | 2-Naphthyl | BF₃·OEt₂ (LA) | 93 | 85:15 |

| 8 | 2-Naphthyl | TBAT (LB) | 75 | 5:95 |

Data adapted from Cantú-Reyes, M. et al., Org. Biomol. Chem., 2017, 15, 7705-7709. The table shows reactions of a generic bis(trimethylsilyl)ketene acetal, representative of the reactivity of this compound. nih.gov

This stereodivergent approach highlights the sophisticated control that can be exerted over reactions involving bis(trimethylsilyl)ketene acetals, allowing access to a range of stereochemically rich products from common starting materials.

Thermal Decomposition Studies of Bis-silylated Acetates

The thermal stability and decomposition pathways of esters are of significant interest in various chemical processes. Silylation is a common derivatization technique used in gas chromatography to increase the volatility and thermal stability of compounds. restek.com Silyl derivatives are generally more thermally stable than their parent compounds. restek.com

For tert-butyl esters, the characteristic thermal decomposition pathway is a unimolecular elimination reaction that yields a carboxylic acid and isobutene. This reaction proceeds through a cyclic transition state and is analogous to the gas-phase decomposition of other tert-butyl compounds. For example, the thermal decomposition of tert-butyl alcohol in the gas phase produces isobutene and water, while tert-butyl methyl ether yields isobutene and methanol. elsevier.comresearchgate.net

The thermal decomposition of this compound is predicted to follow this established pathway, yielding bis(trimethylsilyl)acetic acid and isobutene as the primary products.

R-C(=O)O-C(CH₃)₃ → R-C(=O)OH + CH₂=C(CH₃)₂ (where R = -CH(Si(CH₃)₃)₂)

| Compound | Decomposition Temperature Range (°C) | Primary Products | Reference |

|---|---|---|---|

| tert-Butyl methyl ether | 433 - 495 | Isobutene, Methanol | researchgate.net |

| tert-Butyl alcohol (gas phase) | 647 - 902 | Isobutene, Water | elsevier.com |

| Predicted: this compound | Not experimentally determined | Isobutene, bis(trimethylsilyl)acetic acid | - |

Strategic Applications in Complex Molecule Synthesis

Construction of β-Ketoester Derivatives

The enolate derived from tert-butyl acetate (B1210297) is a common nucleophile in Claisen condensations to generate β-ketoesters. The use of silylated precursors like tert-butyl bis(trimethylsilyl)acetate facilitates the formation of the required silyl (B83357) enol ether or ketene (B1206846) acetal (B89532) under specific conditions. These intermediates can then react with acylating agents to yield β-ketoester derivatives, which are fundamental building blocks in synthetic chemistry.

A notable application involves the Claisen condensation of tert-butyl acetate with methyl esters. This reaction generally requires an excess of the tert-butyl acetate enolate to ensure the reaction proceeds efficiently and to prevent side reactions, such as the formation of tertiary alcohols. The resulting β-ketoester products are valuable precursors for a wide range of more complex molecules. psiberg.com

Furthermore, a robust method has been developed for the stereocontrolled preparation of highly reactive β-ketoester-derived tert-butyl (1Z,3E)-1,3-bis(trimethylsilyl)dienol ethers. organic-chemistry.org This one-pot synthesis proceeds efficiently using sodium bis(trimethylsilyl)amide (NaHMDS) and trimethylsilyl (B98337) chloride (TMSCl) at temperatures ranging from 0 to 25 °C, offering a scalable and selective route to these versatile intermediates. organic-chemistry.org These dienol ethers are crucial for various carbon-carbon bond-forming reactions. organic-chemistry.org

Table 1: Conditions for Synthesis of β-Ketoester-Derived Dienol Ethers

| Base | Silylating Agent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| NaHMDS | TMSCl | 0–25 °C | One-pot, stereocontrolled synthesis | organic-chemistry.org |

Asymmetric Synthesis of Chiral β-Amino Acids

β-Amino acids are crucial components of numerous biologically active molecules and are important precursors for pharmaceuticals. wikipedia.org The asymmetric synthesis of these compounds is of significant interest, and methods involving acetate enolates are prominent. Chiral auxiliaries or catalysts can be employed to control the stereochemistry of the addition of an acetate unit to an imine (a Mannich-type reaction), a key step in many synthetic routes.

One effective strategy involves the transformation of chiral aspartic acid into a β,γ-aziridine carboxylic acid ester. This key precursor undergoes regio- and stereoselective ring-opening, providing access to a diverse array of β-amino acids. researchgate.net Another approach utilizes sulfamate-tethered aza-Michael cyclization reactions, which have been developed in both racemic and enantioselective versions, to produce a library of natural and non-natural β-amino acids. wikipedia.org

The use of N-tert-butanesulfinyl (TBS) imines has also proven effective in the stereoselective synthesis of chiral β-amino esters. In one example, a zinc-mediated aza-Reformatsky reaction of methyl bromoacetate (B1195939) with an enantiopure N-tert-butanesulfinyl imine yielded the corresponding chiral β-amino ester with high yield (85%) and excellent diastereoselectivity (>90% de). beilstein-journals.org This stereocontrol is rationalized by the formation of a six-membered transition state. beilstein-journals.org

Table 2: Selected Asymmetric Syntheses of β-Amino Acids

| Method | Key Reagents/Intermediates | Stereocontrol | Reference |

|---|---|---|---|

| Aziridine Ring Opening | Chiral Aspartic Acid | Substrate-controlled | researchgate.net |

| Aza-Michael Cyclization | Chiral Guanidine Catalyst | Catalyst-controlled enantioselectivity | wikipedia.org |

Preparation of Unsaturated Carboxylic Acids

This compound is a precursor to the α-silyl carbanion of tert-butyl acetate, a key component in the Peterson olefination reaction. This reaction provides a powerful and versatile method for the synthesis of alkenes, which are the core structure of unsaturated carboxylic acids after ester hydrolysis. organicreactions.orgwikipedia.org

The reaction involves the addition of the α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate. organic-chemistry.org A key advantage of the Peterson olefination is that the elimination of the β-hydroxysilane can be controlled to produce either the (E)- or (Z)-alkene. wikipedia.orgorganic-chemistry.org Treatment of the intermediate with acid typically results in an anti-elimination, while basic conditions promote a syn-elimination. organic-chemistry.org This stereochemical control allows for the selective synthesis of different isomers of the target α,β-unsaturated ester, which can then be hydrolyzed to the corresponding unsaturated carboxylic acid.

For example, the reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallic reagents leads to erythro-β-hydroxysilanes with high diastereoselectivity. organic-chemistry.org These intermediates can then be converted into (E) or (Z) di- and trisubstituted alkenes under acidic or basic conditions, respectively. organic-chemistry.org This methodology provides a general route for the stereospecific synthesis of various unsaturated systems. organic-chemistry.org

Synthesis of Polyfunctional Organic Scaffolds

The synthetic utility of this compound extends to the creation of polyfunctional organic scaffolds, where the initial products serve as versatile platforms for further elaboration. The β-ketoesters and β-amino acids synthesized using this reagent (as described in sections 4.1 and 4.2) are themselves bifunctional molecules that act as key building blocks in the synthesis of more complex targets, including natural products. wikipedia.orgoapen.org

For instance, the β-ketoester moiety can be readily transformed through reduction, alkylation, or cyclization reactions to introduce new functional groups and stereocenters. Similarly, the β-amino acid products can be incorporated into peptides or used as precursors for alkaloids and other nitrogen-containing compounds. wikipedia.org The tert-butyl ester group provides robust protection during these synthetic transformations and can be selectively removed under acidic conditions when desired. youtube.comrsc.org

The ability to introduce a protected acetate or substituted acetate unit with stereochemical control is a critical step in the assembly of complex molecular frameworks. The resulting structures, containing keto, hydroxyl, amino, and carboxylic acid functionalities, are primed for subsequent reactions, enabling the efficient construction of diverse and polyfunctional organic scaffolds.

Utilization in Ring-Forming Reactions (e.g., Cycloadditions)

The ketene silyl acetal derived from this compound is a valuable partner in various ring-forming reactions, most notably cycloadditions. As an electron-rich dienophile or reaction partner, it can participate in [2+2], [3+2], and [4+2] cycloadditions to construct four-, five-, and six-membered rings.

In [2+2] cycloadditions, ketene silyl acetals react with electron-deficient alkenes or ketenes to form cyclobutane (B1203170) derivatives. For example, an efficient catalytic [2+2] cycloaddition between silyl enol ethers and α,β-unsaturated esters to form polysubstituted cyclobutanes has been developed. mmu.ac.uk The process is catalyzed by Lewis acids like ethylaluminum dichloride (EtAlCl₂) and exhibits a high degree of trans-stereoselectivity. mmu.ac.uk

Similarly, these intermediates can be used in formal [3+2] cycloadditions. For instance, the reaction of N-tert-butanesulfinyl imines with arynes has been reported as an unprecedented stereoselective [3+2] cycloaddition for the synthesis of cyclic sulfoximines. youtube.com While this example does not use an acetate-derived ketene acetal, it illustrates the principle of using silylated species in such ring formations. The transition-metal-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition is another versatile method for creating highly substituted five-membered rings from silyl-functionalized precursors. organic-chemistry.org

The reactivity of silyl enol ethers, analogous to the ketene acetal from this compound, has also been demonstrated in Lewis acid-catalyzed intermolecular formal [2π+2σ] cycloadditions with bicyclo[1.1.0]butanes to construct bicyclo[2.1.1]hexane systems. wikipedia.org

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| tert-Butyl (1Z,3E)-1,3-bis(trimethylsilyl)dienol ether |

| tert-Butyl acetate |

| Aspartic acid |

| Ethylaluminum dichloride |

| Methyl bromoacetate |

| Methyl chloroacetate |

| Methyl ester |

| Sodium bis(trimethylsilyl)amide (NaHMDS) |

| Trimethylsilyl chloride (TMSCl) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

NMR spectroscopy is an indispensable tool for the detailed structural analysis of tert-Butyl bis(trimethylsilyl)acetate, offering precise information about the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for the structural verification of this compound. The chemical shifts, multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons of the tert-butyl group and the trimethylsilyl (B98337) groups. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, while the eighteen equivalent protons of the two trimethylsilyl groups would also produce a singlet, typically at a higher field (lower ppm value). nih.gov

The ¹³C NMR spectrum would display characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the methyl carbons of the trimethylsilyl groups, the carbonyl carbon of the acetate (B1210297) group, and the central carbon atom bonded to the silicon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl | -C(CH₃)₃ | ~1.47 | Singlet | 9H | ~28.2 (CH₃), ~80.5 (Quaternary C) |

| Trimethylsilyl | -Si(CH₃)₃ | ~0.25 | Singlet | 18H | ~-1.5 |

| Acetate | -C(O)- | N/A | N/A | N/A | ~170.0 |

| Central Carbon | -CH(Si-)₂ | ~2.00 | Singlet | 1H | ~35.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions. illinois.edu

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon atoms within a molecule. aiinmr.com Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques can provide high-quality spectra. magritek.com The chemical shift of ²⁹Si is highly sensitive to the electronic environment and the nature of the substituents attached to the silicon atom. researchgate.netresearchgate.net

Table 2: Predicted ²⁹Si NMR Data for this compound

| Silicon Atom | Predicted ²⁹Si Chemical Shift (ppm) | Environment |

| Trimethylsilyl (TMS) Silicon | +5 to +15 | R-Si(CH₃)₃ |

Note: The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. rsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Compound Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. rsc.org For this compound (C₁₂H₂₈O₂Si₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million). This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]+• | C₁₂H₂₈O₂Si₂ | 276.1577 |

| [M+H]+ | C₁₂H₂₉O₂Si₂ | 277.1655 |

| [M+Na]+ | C₁₂H₂₈NaO₂Si₂ | 299.1475 |

Tandem Mass Spectrometry (MS/MS) is instrumental in studying the fragmentation pathways of ions. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides direct evidence for fragmentation mechanisms and structural connectivity. fu-berlin.de

For this compound, key fragmentation pathways would likely involve the cleavage of the ester and silyl (B83357) groups. Common losses would include the neutral loss of isobutene from the tert-butyl group, the loss of a methyl radical from a trimethylsilyl group, and the loss of a trimethylsilyl group itself. nih.govsci-hub.se These fragmentation patterns are characteristic of silylated compounds and provide valuable structural information. nih.govsemanticscholar.orgnih.gov

Table 4: Plausible MS/MS Fragmentation Pathways for this compound ([M]+•, m/z 276.2)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 276.2 | 261.2 | CH₃• (15.0) | Loss of a methyl radical from a TMS group. |

| 276.2 | 219.1 | C₄H₉• (57.1) | Loss of the tert-butyl radical. |

| 276.2 | 203.1 | (CH₃)₃Si• (73.1) | Loss of a trimethylsilyl radical. |

| 276.2 | 175.1 | C₄H₉O₂• (101.1) | Cleavage of the ester group. |

| 219.1 | 146.0 | (CH₃)₃SiH (73.1) | Loss of trimethylsilane (B1584522) from the [M-C₄H₉]+ ion. |

| 203.1 | 73.1 | C₅H₈O₂Si (144.1) | Formation of the trimethylsilyl cation, [Si(CH₃)₃]+. libretexts.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov In many metabolomics and analytical studies, non-volatile compounds are chemically modified through derivatization to make them suitable for GC-MS analysis. mdpi.comnih.gov Silylation, the introduction of a trimethylsilyl (TMS) group, is a common derivatization strategy. nih.govresearchgate.netidc-online.com

While this compound can be analyzed directly by GC-MS, its structural motifs are highly relevant to derivatization studies. The fragmentation patterns observed for this compound provide a model for understanding the mass spectral behavior of analytes that have been derivatized with silylating agents. nih.govresearchgate.net For instance, the characteristic ions at m/z 73 ([Si(CH₃)₃]+) and the loss of methyl groups are diagnostic markers for the presence of TMS derivatives in a sample. researchgate.netnih.gov Studying the GC-MS behavior of compounds like this compound helps in developing robust methods for identifying and quantifying silylated metabolites in complex biological matrices. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions. For this compound, the IR spectrum would be characterized by several key absorption bands corresponding to its constituent functional groups.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the region of 1735-1750 cm⁻¹. The exact position of this band can provide subtle information about the electronic environment of the carbonyl group.

Another set of important absorption bands would arise from the C-H vibrations of the tert-butyl and trimethylsilyl groups. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups in both the tert-butyl and trimethylsilyl moieties would appear in the 2850-2960 cm⁻¹ region. The characteristic umbrella mode of the tert-butyl group is also expected to be present around 1365 cm⁻¹.

The trimethylsilyl groups would give rise to a strong, characteristic Si-CH₃ symmetric deformation (umbrella) mode, typically found around 1250 cm⁻¹. The Si-C stretching vibrations would also be present at lower frequencies, usually in the 840-860 cm⁻¹ range. The C-O stretching vibrations of the ester group would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table of Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C-H (Alkyl) | Stretch | 2850-2960 | Medium-Strong |

| C-H (tert-Butyl) | Bend (Umbrella) | ~1365 | Medium |

| Si-CH₃ | Symmetric Deformation | ~1250 | Strong |

| C-O (Ester) | Stretch | 1000-1300 | Medium |

| Si-C | Stretch | 840-860 | Medium-Strong |

In the context of reaction monitoring, IR spectroscopy can be employed to follow the formation or consumption of this compound. For instance, in a reaction where this compound is a product, the appearance and increase in the intensity of the characteristic carbonyl and Si-CH₃ absorption bands would indicate the progress of the reaction. Conversely, if it is a reactant, the disappearance of these peaks would signal its consumption. This makes in-situ IR spectroscopy a valuable process analytical technology (PAT) tool for optimizing reaction conditions and ensuring reaction completion. rsc.orgirdg.orgrsc.orgclairet.co.ukpepolska.pl

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to investigating the intrinsic properties of tert-butyl bis(trimethylsilyl)acetate. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure and determine its most stable geometric conformations.

Researchers utilize these computational approaches to optimize the molecule's geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. For analogous compounds, calculations at levels like HF/6-31G* or with DFT functionals (e.g., B3LYP, M06-2X, LC-wPBE) combined with basis sets like 6-311++G(d,p) have been used to determine optimized geometries and force fields. nih.govekb.eg Such studies for this compound would elucidate the spatial arrangement of the bulky tert-butyl and trimethylsilyl (B98337) groups.

Below is a table summarizing common quantum chemical methods and their applications in studying molecules like this compound.

| Computational Method | Basis Set Example | Key Applications |

| Hartree-Fock (HF) | 6-31G* | Initial geometry optimization, calculation of force fields. nih.gov |

| Density Functional Theory (DFT) | 6-311++G(d,p) | High-accuracy geometry optimization, electronic property calculation (HOMO-LUMO gap), conformational stability analysis. ekb.eg |

| Møller-Plesset perturbation theory (MP2) | 6-311++G(d,p) | Accurate energy calculations for determining relative conformer stability. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | N/A (Post-calculation analysis) | Investigation of hyperconjugative effects, charge distribution, and donor-acceptor interactions. ekb.egresearchgate.net |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical behavior of this compound requires modeling the reaction pathways in which it participates, such as its formation via enolization and silylation or its subsequent reactions. Computational chemistry allows for the detailed exploration of these reaction coordinates.

Transition state (TS) theory is central to this analysis. By locating the transition state structure—the highest energy point along the minimum energy path between reactants and products—chemists can calculate the activation energy of a reaction. youtube.com This provides a quantitative measure of the reaction's kinetic feasibility. DFT methods are frequently used to optimize the geometries of reactants, products, and, crucially, the transition states connecting them. e3s-conferences.org

For reactions involving this compound, such as a Mukaiyama aldol (B89426) reaction, modeling would involve identifying the transition state for the C-C bond formation. Calculations can reveal whether the reaction proceeds through an open or closed transition state, thereby explaining the observed stereoselectivity. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation and for validating theoretical models against experimental data. For this compound, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.

The process typically involves optimizing the molecule's geometry using a reliable method (like DFT) and then using specialized computational protocols, such as the Gauge-Including Atomic Orbital (GIAO) method, to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, often tetramethylsilane (B1202638) (TMS). acs.org

While experimental ¹H NMR spectra of related compounds show characteristic signals for tert-butyl groups (around 1.0-1.4 ppm) and trimethylsilyl groups (around 0 ppm), computational predictions can help assign specific signals and understand how the electronic environment influences these shifts. nih.gov Similarly, ¹³C and ²⁹Si NMR chemical shifts can be predicted. Discrepancies between predicted and experimental spectra can point to dynamic processes or specific solvent effects not included in the initial calculation.

Molecular Dynamics Simulations on Reactivity and Conformational Landscape

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. rsc.org MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a view of its dynamic conformational landscape. nih.govnih.gov

For a flexible molecule like this compound, MD simulations can explore the full range of accessible conformations by modeling the rotations around its single bonds. This allows for the characterization of the relative populations of different conformers and the energy barriers for interconversion between them. chemrxiv.org The resulting conformational ensemble is crucial for understanding the molecule's reactivity, as the shape of the molecule at the moment of reaction can dictate the outcome. nih.gov

Simulations can be performed in a vacuum to study intrinsic properties or in the presence of explicit solvent molecules to investigate how the environment influences the conformational preferences and reactivity. researchgate.net For instance, MD could be used to study how solvent molecules arrange around the ester and silyl (B83357) groups, potentially influencing the accessibility of the enolate carbon for electrophilic attack.

Theoretical Insights into Silyl Stabilization Effects and Intermediate Structures

The two trimethylsilyl groups in this compound play a crucial role in the stability and reactivity of the molecule and its related intermediates. Theoretical studies are essential for dissecting the nature of these "silyl stabilization effects."

One key stabilizing interaction is negative hyperconjugation, where electron density is donated from a filled orbital into an adjacent empty (antibonding) orbital. In the case of silyl groups attached to a carbanionic center (as in the precursor enolate), the σ(Si-C) antibonding orbitals can act as effective acceptors for the carbon lone pair or π-system electron density. researchgate.net This delocalization spreads the negative charge, stabilizing the intermediate. Computational tools like NBO analysis can quantify the energy associated with these σ→π or p→σ* interactions, providing a direct measure of their stabilizing effect. researchgate.net

Theoretical calculations on intermediate structures, such as the lithium enolate from which this compound might be formed, can reveal how silyl groups influence geometry and aggregation state. The bulky nature of the trimethylsilyl groups sterically shields the reactive center and can influence the stereochemical outcome of subsequent reactions. researchgate.net Modeling these intermediates provides a rationale for the regio- and stereoselectivity observed in reactions involving this class of silyl acetals. organic-chemistry.org

Derivatives, Analogues, and Comparative Reactivity

Structure-Reactivity Relationships within Silyl (B83357) Ketene (B1206846) Acetals

Silyl ketene acetals are versatile intermediates in organic chemistry, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol (B89426) reaction. wikipedia.org Their reactivity is intrinsically linked to their structure, particularly the nature of the substituents on the silicon atom and the ketene acetal (B89532) backbone. The presence of two trimethylsilyl (B98337) groups on the α-carbon of tert-butyl bis(trimethylsilyl)acetate significantly influences its electronic properties and steric environment. This bis-silylation is understood to increase the electron density at the α-carbon, which can enhance its nucleophilicity. organic-chemistry.org

The formation of silyl ketene acetals can be influenced by the reaction conditions. For instance, the use of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base can facilitate the in situ formation of a bis-silyl ketene acetal from acetic acid, which then undergoes aldol addition to non-enolizable aldehydes under mild conditions. organic-chemistry.org This suggests that the formation of such bis-silylated species is a key step in enhancing the reactivity of acetate (B1210297) enolates.

Comparison with Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) Analogues

To understand the unique properties of this compound, it is crucial to compare it with its simpler analogues: the trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ketene acetals of tert-butyl acetate.

The trimethylsilyl (TMS) analogue , tert-butyl (trimethylsilyl)acetate, is a standard silyl ketene acetal. While reactive, it is also susceptible to hydrolysis. organic-chemistry.org The tert-butyldimethylsilyl (TBDMS) analogue , on the other hand, offers greater hydrolytic stability due to the increased steric bulk of the TBDMS group. organic-chemistry.org This enhanced stability, however, often comes at the cost of reduced reactivity.

| Feature | tert-Butyl (trimethylsilyl)acetate (TMS analogue) | tert-Butyl (tert-butyldimethylsilyl)acetate (TBDMS analogue) | This compound |

| Silyl Group(s) | One Trimethylsilyl | One tert-Butyldimethylsilyl | Two Trimethylsilyl at α-carbon |

| Relative Steric Hindrance | Low | High | Very High |

| Relative Reactivity | High | Moderate | Potentially High (electronically activated) |

| Hydrolytic Stability | Low | High | Moderate |

| Key Application | General aldol reactions | Reactions requiring higher stability | Potentially for highly stereoselective transformations |

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The interplay of steric and electronic factors is paramount in dictating the reactivity and selectivity of silyl ketene acetals.

Steric Factors: The size of the silyl group and any substituents on the ketene acetal backbone can dramatically influence the approach of electrophiles. In the case of this compound, the two bulky trimethylsilyl groups, in addition to the tert-butyl ester group, create a highly congested environment around the nucleophilic carbon. This steric hindrance can be advantageous in controlling stereoselectivity, potentially favoring the formation of specific diastereomers in aldol reactions. For instance, bulky silyl ketene acetals have been shown to influence the stereochemical outcome of reactions with chiral aldehydes. researchgate.net

Development of Related Silicon-Containing Reagents

The study of silyl ketene acetals like this compound has spurred the development of new and more sophisticated silicon-containing reagents. Research has focused on modifying the silyl group to fine-tune reactivity and selectivity. For example, the development of bulkier silyl groups has been a strategy to enhance stereocontrol in various transformations.

Furthermore, the concept of bis-silylation at the α-carbon has been explored in other contexts. For instance, bis(trimethylsilyl)acetylene (B126346) is a valuable reagent in organometallic chemistry, where it serves as a stable and reactive precursor for various transformations. nih.gov The insights gained from the reactivity of compounds like this compound contribute to the rational design of new reagents with tailored properties for specific synthetic challenges. The development of practical methods for the regio- and stereoselective preparation of silyl ketene acetals, including those derived from tert-butyl esters, continues to be an active area of research, enabling their wider application in complex molecule synthesis. organic-chemistry.org

Emerging Research Frontiers and Challenges in the Application of Tert Butyl Bis Trimethylsilyl Acetate

The landscape of organic synthesis is continually evolving, driven by the demand for more efficient, selective, and sustainable chemical transformations. While tert-Butyl bis(trimethylsilyl)acetate serves as a specialized reagent, its potential is being explored within several cutting-edge research areas. These frontiers present both opportunities for novel applications and significant challenges that need to be overcome to realize its full utility in modern chemistry.

Q & A

Q. Q: What are the standard synthetic routes for preparing tert-butyl bis(trimethylsilyl)acetate, and how do reaction conditions influence yield?

A: The compound is typically synthesized via silylation of tert-butyl acetate derivatives using bis(trimethylsilyl) reagents (e.g., hexamethyldisilazane) under anhydrous conditions. Key variables include solvent polarity (e.g., THF or DMF), reaction temperature (0°C to room temperature), and stoichiometric ratios of the silylating agent . For reproducible yields (>80%), ensure strict exclusion of moisture and use freshly distilled solvents. Characterization involves ¹H/¹³C NMR to confirm silyl group incorporation (δ 0.1–0.3 ppm for trimethylsilyl protons) and FT-IR to verify ester carbonyl stretching (~1740 cm⁻¹) .

Advanced Stability and Reactivity

Q. Q: How does this compound behave under varying storage conditions, and what decomposition pathways are hypothesized?

A: While direct stability data for this compound is limited, analogous silylated esters exhibit hydrolytic sensitivity. Store at –20°C under inert gas (argon) to prevent moisture-induced cleavage of silyl groups . Hypothetical decomposition pathways include:

- Hydrolysis : Formation of tert-butyl acetate and bis(trimethylsilanol) under humid conditions.

- Thermal degradation : Above 40°C, possible rearrangement to silyl ethers or siloxanes .

Methodological validation involves accelerated aging studies (e.g., 40°C/75% RH for 7 days) with GC-MS monitoring of degradation products .

Basic Applications in Organic Synthesis

Q. Q: What role does this compound serve as a protecting group or intermediate in multistep syntheses?

A: The bis(trimethylsilyl) group acts as a bulky protecting group for carboxylic acids, enabling selective deprotection under mild acidic conditions (e.g., diluted HCl in THF). Its steric hindrance prevents undesired side reactions in nucleophilic environments . For example, it has been used in peptide coupling reactions to mask reactive carboxylates while activating adjacent functional groups .

Advanced Mechanistic Studies

Q. Q: How can researchers resolve contradictions in reported reactivity of silylated esters under catalytic conditions?

A: Discrepancies in catalytic silyl group transfer (e.g., Lewis acid-mediated reactions) may arise from trace moisture or solvent impurities. To address this:

Perform control experiments with rigorously dried solvents and catalysts.

Use kinetic profiling (e.g., in situ IR or Raman spectroscopy) to monitor reaction progress.

Compare results across solvents (polar aprotic vs. nonpolar) to isolate solvent effects .

For example, BF₃·Et₂O may induce unexpected desilylation in wet dichloromethane but not in anhydrous toluene .

Methodological Challenges in Characterization

Q. Q: What advanced spectroscopic techniques are required to distinguish between silylated isomers or byproducts?

A: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical for identifying isomers. For example:

- HRMS distinguishes between bis(trimethylsilyl) and mono-silylated impurities via exact mass matching.

- ¹H-²⁹Si HMBC NMR confirms connectivity between silicon and adjacent carbons .

For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Toxicology and Safety Protocols

Q. Q: What safety precautions are recommended for handling this compound in academic labs?

A: While specific toxicological data is limited, treat it as a potential irritant (skin/eyes) based on structurally similar silyl esters . Recommended protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.